

# Spectroscopic Profile of 2-Bromotetradecane: A Technical Guide

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## Compound of Interest

Compound Name: 2-Bromotetradecane

Cat. No.: B1602043

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromotetradecane** (CAS No. 74036-95-6), a halogenated alkane relevant in various chemical syntheses. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and data interpretation.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS analyses of **2-Bromotetradecane**.

### $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental  $^1\text{H}$  NMR data for **2-Bromotetradecane** is not readily available in public spectral databases. However, a predicted spectrum can be extrapolated based on the analysis of similar structures, such as 2-bromobutane and 1-bromotetradecane. The predicted chemical shifts, multiplicities, and integral values are presented below.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~4.1 - 4.2	Sextet	1H	H-2
~1.7 - 1.8	Multiplet	2H	H-3
~1.7	Doublet	3H	H-1
~1.2 - 1.4	Multiplet	20H	H-4 to H-13
~0.8 - 0.9	Triplet	3H	H-14

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>13</sup>C NMR spectrum provides insight into the carbon framework of the molecule.

Chemical Shift ( $\delta$ ) ppm	Carbon Atom Assignment
Data not explicitly found in search results	C-1
Data not explicitly found in search results	C-2
Data not explicitly found in search results	C-3
Data not explicitly found in search results	C-4 to C-11
Data not explicitly found in search results	C-12
Data not explicitly found in search results	C-13
Data not explicitly found in search results	C-14

Note: While a <sup>13</sup>C NMR spectrum is available on SpectraBase, the peak list is not provided in the free version. The table above represents the expected signals.

## Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups and bond vibrations.<sup>[1][2]</sup>

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2955 - 2850	Strong	C-H stretching (alkane)
1465	Medium	C-H bending (methylene)
1378	Medium	C-H bending (methyl)
~650 - 550	Medium-Weak	C-Br stretching

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

m/z	Relative Intensity (%)	Assignment
276/278	Low	[M] <sup>+</sup> (Molecular ion with <sup>79</sup> Br/ <sup>81</sup> Br isotopes)
197	Moderate	[M - Br] <sup>+</sup>
57	High	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>
43	High	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon environments in **2-Bromotetradecane**.

Methodology:

- Sample Preparation: A sample of **2-Bromotetradecane** (5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

- Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or higher) is used.
- $^1\text{H}$  NMR Acquisition:
  - The spectrometer is tuned to the proton frequency.
  - A standard one-pulse sequence is used to acquire the spectrum.
  - Key parameters include a spectral width of  $\sim 15$  ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - The spectrometer is tuned to the carbon frequency.
  - A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon.
  - A wider spectral width ( $\sim 220$  ppm) is used. Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., TopSpin, MestReNova). Chemical shifts are referenced to the internal standard (TMS).

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2-Bromotetradecane**.

Methodology:

- Sample Preparation: As **2-Bromotetradecane** is a liquid at room temperature, a neat spectrum can be obtained. A drop of the sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film.

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two, Bruker ALPHA) is used.
- Data Acquisition:
  - A background spectrum of the clean salt plates is recorded.
  - The sample is placed in the spectrometer's sample holder.
  - The spectrum is recorded, typically in the range of 4000-400  $\text{cm}^{-1}$ .
  - Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum. The positions of the absorption bands are reported in wavenumbers ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2-Bromotetradecane**.

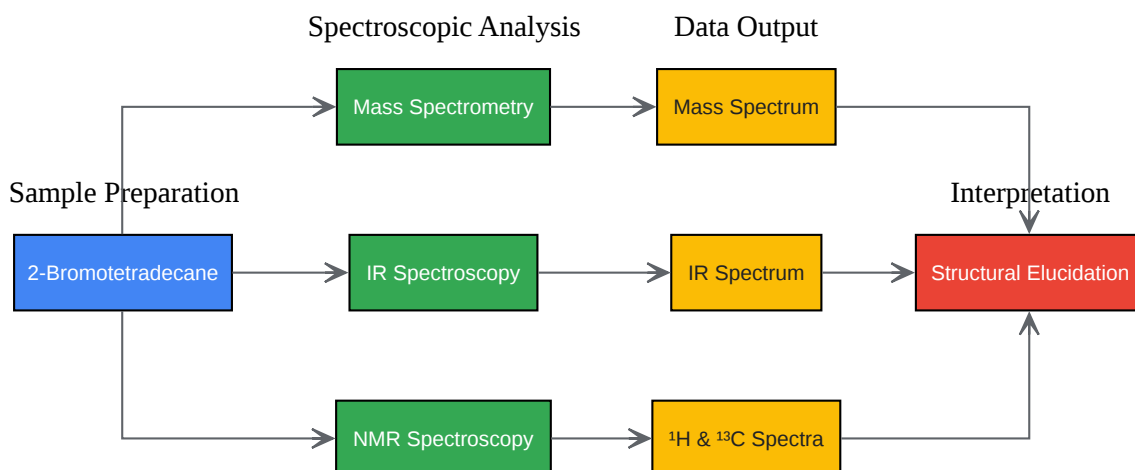
Methodology:

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like **2-Bromotetradecane**. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC.
- Instrumentation: A GC-MS system, consisting of a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.
- Gas Chromatography:
  - The sample is vaporized in the injector and separated on a capillary column (e.g., a non-polar column like DB-5ms).

- A temperature program is used to elute the compound.
- Mass Spectrometry:
  - As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
  - Ionization: The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.
  - Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by the mass analyzer.
  - Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.
- Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak (if present) and the major fragment ions. The isotopic pattern for bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in an approximate 1:1 ratio) is a key diagnostic feature.

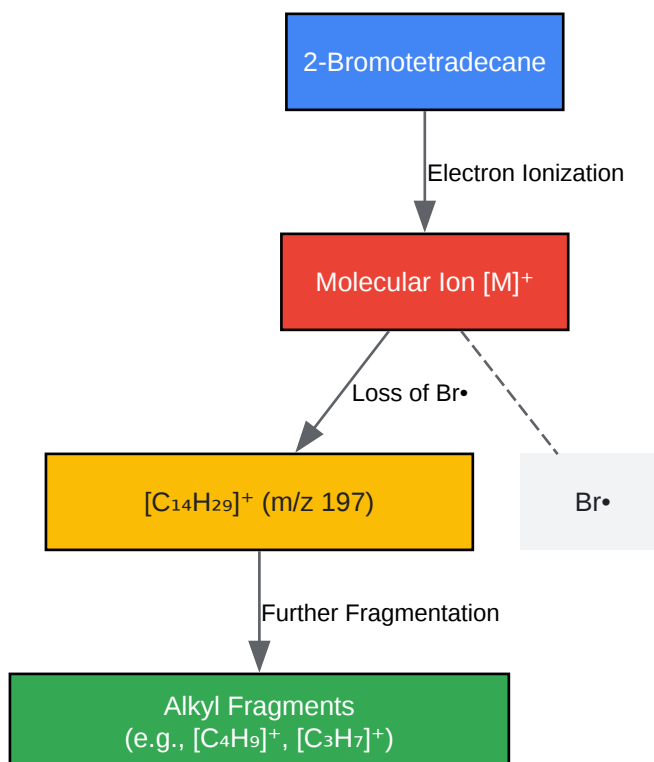
## Visualizations

The following diagrams illustrate key concepts and workflows related to the spectroscopic analysis of **2-Bromotetradecane**.



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General workflow for spectroscopic analysis.



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Fragmentation of **2-Bromotetradecane** in MS.**Need Custom Synthesis?**

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## References

- 1. spectrabase.com [spectrabase.com]
- 2. 2-Bromotetradecane | C<sub>14</sub>H<sub>29</sub>Br | CID 12798926 - PubChem [pubchem.ncbi.nlm.nih.gov]
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